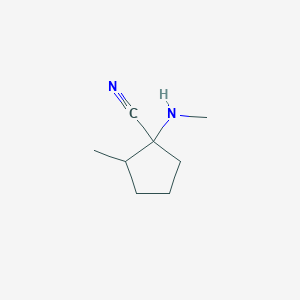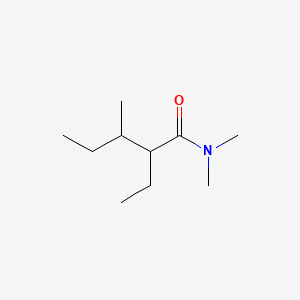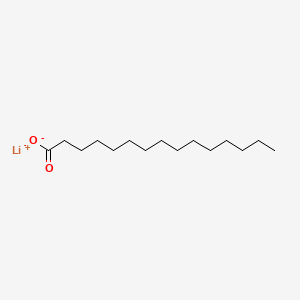
2,3-Dihydroxypropyl 2-ethylhexanoate
Vue d'ensemble
Description
Le 2,3-Dihydroxypropyl 2-éthylhexanoate est un composé organique de formule moléculaire C11H22O4 et d'une masse moléculaire de 218,29 g/mol . Il est également connu sous le nom d'ester 2,3-dihydroxypropylique de l'acide 2-éthylhexanoïque. Ce composé est caractérisé par la présence de deux groupes hydroxyles et d'une liaison ester, ce qui en fait une molécule polyvalente dans diverses applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2,3-dihydroxypropyl 2-éthylhexanoate implique généralement l'estérification de l'acide 2-éthylhexanoïque avec le glycérol. La réaction est catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en l'ester souhaité .
Méthodes de production industrielle : En milieu industriel, la production de 2,3-dihydroxypropyl 2-éthylhexanoate suit un processus d'estérification similaire, mais à plus grande échelle. La réaction est conduite dans un réacteur à écoulement continu pour optimiser le rendement et l'efficacité. Le produit est ensuite purifié par distillation ou cristallisation pour atteindre les niveaux de pureté souhaités .
Types de Réactions :
Oxydation : Le 2,3-Dihydroxypropyl 2-éthylhexanoate peut subir des réactions d'oxydation, où les groupes hydroxyles sont convertis en groupes carbonylés. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : La liaison ester dans le 2,3-dihydroxypropyl 2-éthylhexanoate peut être réduite en alcool en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les groupes hydroxyles peuvent participer à des réactions de substitution nucléophile, où ils sont remplacés par d'autres groupes fonctionnels.
Réactifs et Conditions Communs :
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux Produits Formés :
Oxydation : Formation de 2,3-dioxopropyl 2-éthylhexanoate.
Réduction : Formation de 2,3-dihydroxypropyl 2-éthylhexanol.
Substitution : Formation de divers esters substitués selon le nucléophile utilisé.
4. Applications de la Recherche Scientifique
Le 2,3-Dihydroxypropyl 2-éthylhexanoate a une large gamme d'applications dans la recherche scientifique:
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
5. Mécanisme d'Action
Le mécanisme d'action du 2,3-dihydroxypropyl 2-éthylhexanoate implique sa capacité à subir des réactions d'hydrolyse des esters et de transestérification. Les groupes hydroxyles de la molécule peuvent former des liaisons hydrogène avec divers substrats, facilitant leur conversion en produits souhaités. La liaison ester est sensible aux attaques nucléophiles, ce qui conduit à la formation de nouveaux produits esters ou alcools .
Composés Similaires :
Glycérol 2-éthylhexanoate : Structure similaire mais sans le deuxième groupe hydroxyle.
2,3-Dihydroxypropyl acétate : Similaire en ayant deux groupes hydroxyles, mais différent dans la partie ester.
2,3-Dihydroxypropyl butyrate : Similaire en ayant deux groupes hydroxyles, mais différent dans la longueur de la chaîne ester.
Unicité : Le 2,3-Dihydroxypropyl 2-éthylhexanoate est unique en raison de sa combinaison de deux groupes hydroxyles et d'une longue chaîne ester, ce qui lui confère des propriétés spécifiques de réactivité et de solubilité. Ceci le rend particulièrement utile dans les applications nécessitant à la fois des caractéristiques hydrophiles et hydrophobes .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropyl 2-ethylhexanoate involves its ability to undergo ester hydrolysis and transesterification reactions. The hydroxyl groups in the molecule can form hydrogen bonds with various substrates, facilitating their conversion to desired products. The ester linkage is susceptible to nucleophilic attack, leading to the formation of new ester or alcohol products .
Comparaison Avec Des Composés Similaires
Glycerol 2-ethylhexanoate: Similar in structure but lacks the second hydroxyl group.
2,3-Dihydroxypropyl acetate: Similar in having two hydroxyl groups but differs in the ester moiety.
2,3-Dihydroxypropyl butyrate: Similar in having two hydroxyl groups but differs in the length of the ester chain.
Uniqueness: 2,3-Dihydroxypropyl 2-ethylhexanoate is unique due to its combination of two hydroxyl groups and a long ester chain, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl 2-ethylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-3-5-6-9(4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUIQIFCDAWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985306 | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66725-62-0 | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66725-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066725620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)












